molecular formula C7H10ClN3O3 B2674012 (2-methoxy-5-nitrophenyl)hydrazine hydrochloride CAS No. 1211358-55-2

(2-methoxy-5-nitrophenyl)hydrazine hydrochloride

Cat. No.: B2674012
CAS No.: 1211358-55-2
M. Wt: 219.63
InChI Key: MJOGVVHXCBPDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxy-5-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

(2-methoxy-5-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

“(2-Methoxy-5-nitrophenyl)hydrazine;hydrochloride” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-5-nitrophenyl)hydrazine hydrochloride typically involves the reaction of 2-methoxy-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted phenylhydrazines, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of (2-methoxy-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. It can also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrophenylhydrazine hydrochloride
  • 4-methoxyphenylhydrazine hydrochloride
  • 2-methoxyphenylhydrazine hydrochloride

Uniqueness

(2-methoxy-5-nitrophenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c1-13-7-3-2-5(10(11)12)4-6(7)9-8;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOGVVHXCBPDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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